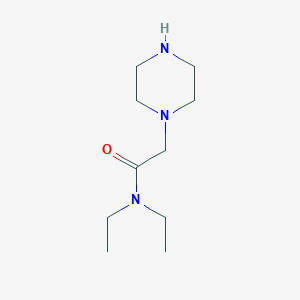

N,N-Diethyl-2-(piperazin-1-yl)acetamide

Description

The Piperazine (B1678402) Scaffold as a Privileged Structure in Drug Discovery

The piperazine ring, a six-membered heterocycle with two nitrogen atoms at opposite positions, is widely recognized as a "privileged scaffold" in drug design. nih.govresearchgate.net This designation stems from its frequent appearance in the molecular structures of numerous approved drugs and biologically active compounds across various therapeutic areas. researchgate.netnih.gov The success of the piperazine moiety is attributed to its unique combination of properties. Its two nitrogen atoms can be functionalized, allowing for the creation of diverse molecular libraries and the precise spatial arrangement of pharmacophoric groups. nih.gov

Overview of N,N-Diethyl-2-(piperazin-1-yl)acetamide in Research Context

This compound is a chemical compound featuring the core piperazine ring linked to an acetamide (B32628) group, which is further substituted with two ethyl groups on the amide nitrogen.

Interactive Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 40004-14-6 |

| Molecular Formula | C10H21N3O |

| Appearance | Data not available |

| Molar Mass | 199.29 g/mol |

| Boiling Point | Data not available |

| Melting Point | Data not available |

| Solubility | Data not available |

Based on available scientific literature, this compound primarily serves as a chemical intermediate or building block for the synthesis of more complex molecules. There is a notable lack of published research focusing specifically on its independent biological activities or detailed pharmacological profile.

Interactive Table 2: Examples of Researched Piperazine-Acetamide Derivatives

| Compound Name | Research Area |

|---|---|

| N-(2-(4-Chlorophenyl)-4-oxoquinazolin-3(4H)-yl)-2-(piperazin-1-yl)acetamide derivatives | Antimicrobial and Anticancer |

| (N-(2-(4-methylpiperazine-1-carbonyl) thiophen-3-yl)-2-(piperazin-1-yl) acetamide hydrochloride derivatives | Antimicrobial and Antioxidant |

| N-(4-(morpholine-4-carbonyl) thiazol-2-yl)-2-(piperazin-1-yl) acetamide hydrochloride derivatives | Antibacterial, Antifungal, and Antioxidant |

Historical Context of Piperazine Derivatives in Chemical Research

The history of piperazine in chemistry and medicine dates back further than its modern role as a privileged scaffold. The name "piperazine" was originally coined due to its chemical similarity to piperidine, a component of piperine, the main alkaloid in black pepper (Piper nigrum). iiab.mewikipedia.org

Piperazine's entry into medicine was not for its complex applications seen today. It was first introduced as a solvent for uric acid, based on its ability to form soluble urates outside the body, though it proved less successful in clinical practice for this purpose. drugbank.comchemeurope.com A more significant milestone occurred in 1953 when piperazine was introduced as an anthelmintic agent for treating parasitic worm infections like roundworm and pinworm. drugbank.comchemeurope.com Its mechanism of action involves paralyzing the parasites, which allows the host's body to expel them. drugbank.com This application established piperazine as a valuable therapeutic agent and paved the way for the development of numerous derivatives. Diethylcarbamazine, a notable piperazine derivative, was developed for the treatment of filariasis. iiab.me From these relatively simple beginnings, the exploration of piperazine chemistry expanded exponentially, leading to its current status as a cornerstone in the synthesis of a wide range of pharmaceuticals.

Structure

3D Structure

Properties

IUPAC Name |

N,N-diethyl-2-piperazin-1-ylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21N3O/c1-3-13(4-2)10(14)9-12-7-5-11-6-8-12/h11H,3-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNQIGZCNEFCPID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)CN1CCNCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80427938 | |

| Record name | N,N-Diethyl-2-(piperazin-1-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80427938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40004-14-6 | |

| Record name | N,N-Diethyl-1-piperazineacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40004-14-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Diethyl-2-(piperazin-1-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80427938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of N,n Diethyl 2 Piperazin 1 Yl Acetamide and Analogues

Established Synthetic Routes for N,N-Diethyl-2-(piperazin-1-yl)acetamide Core Structure

The construction of the this compound core can be achieved through several synthetic pathways. The most common approaches involve the formation of the bond between the piperazine (B1678402) ring and the acetamide (B32628) moiety.

Direct Amination Reactions

Direct amination strategies, particularly reductive amination, offer a versatile route to N-substituted piperazine derivatives. In the context of this compound analogues, this can involve the reaction of a piperazine derivative with a suitable carbonyl compound. For instance, the synthesis of related structures has been accomplished by reacting a protected piperazine with an aldehyde or ketone in the presence of a mild and selective reducing agent like sodium triacetoxyborohydride (B8407120) nih.gov. This one-pot procedure is highly efficient for creating new carbon-nitrogen bonds at the piperazine ring.

While a direct synthesis of this compound via reductive amination of piperazine with N,N-diethylglycolamide is not extensively documented, the general applicability of this method suggests its potential as a viable synthetic route. The reaction would theoretically proceed as outlined in the table below.

| Reactant 1 | Reactant 2 | Reducing Agent | Product |

| Piperazine | N,N-diethyl-2-oxoacetamide | Sodium triacetoxyborohydride | This compound |

This method's success is contingent on the availability and stability of the corresponding aldehyde or ketone precursor of the desired acetamide side chain.

Coupling Reactions with Activated Acetamide Precursors

A more prevalent and well-established method for the synthesis of the this compound core involves the coupling of piperazine with an activated acetamide precursor. The most common precursor is 2-chloro-N,N-diethylacetamide.

The synthesis of 2-chloro-N,N-diethylacetamide is typically achieved by the reaction of diethylamine (B46881) with chloroacetyl chloride chemicalbook.com. This reaction is often carried out in a suitable solvent like dichloromethane (B109758) at controlled temperatures to yield the desired activated acetamide precursor with high purity and yield chemicalbook.com.

Once 2-chloro-N,N-diethylacetamide is obtained, it can be reacted with piperazine to form the final product. This nucleophilic substitution reaction involves the displacement of the chlorine atom by one of the nitrogen atoms of the piperazine ring. To control the selectivity of the reaction and favor mono-alkylation, an excess of piperazine or the use of piperazine monohydrochloride can be employed google.com.

A typical reaction scheme is presented below:

| Reactant 1 | Reactant 2 | Solvent | Product |

| Piperazine | 2-Chloro-N,N-diethylacetamide | Ethanol | This compound |

This approach is widely used due to the commercial availability of the starting materials and the generally high yields of the coupling reaction.

Synthetic Strategies for Functionalization of the Piperazine Ring

Once the this compound core structure is synthesized, the remaining secondary amine on the piperazine ring provides a reactive handle for further functionalization. This allows for the creation of a diverse library of analogues with modified properties.

N-Alkylation and N-Acylation Reactions

N-Alkylation: The secondary amine of this compound can be readily alkylated using various alkylating agents, such as alkyl halides. The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction. For instance, N-alkylation of N-acetylpiperazine, a related compound, has been successfully achieved using alkyl bromides in the presence of potassium carbonate nih.gov. This methodology can be directly applied to the target compound.

N-Acylation: Similarly, N-acylation can be achieved by reacting this compound with acylating agents like acyl chlorides or anhydrides. These reactions are also typically performed in the presence of a base. The resulting N-acyl derivatives introduce an amide functionality onto the piperazine ring, which can significantly alter the molecule's electronic and steric properties. The conformational behavior of such N-acylated piperazines has been studied, indicating that these compounds can exist as a mixture of rotamers due to the partial double bond character of the newly formed amide bond nih.gov.

The following table summarizes these functionalization reactions:

| Starting Material | Reagent | Reaction Type | Product Class |

| This compound | Alkyl halide (e.g., R-Br) | N-Alkylation | N,N-Diethyl-2-(4-alkylpiperazin-1-yl)acetamide |

| This compound | Acyl chloride (e.g., R-COCl) | N-Acylation | N,N-Diethyl-2-(4-acylpiperazin-1-yl)acetamide |

Derivatization for Scaffold Elaboration

The this compound scaffold can serve as a building block for the synthesis of more complex molecules. The reactive secondary amine allows for the introduction of various functional groups and molecular fragments, enabling the exploration of a wider chemical space.

For example, the piperazine nitrogen can participate in multicomponent reactions to construct more elaborate heterocyclic systems. Furthermore, functional groups introduced through N-alkylation or N-acylation can be further modified. An introduced ester group, for instance, could be hydrolyzed to a carboxylic acid, which can then be coupled with amines to form amides, extending the molecular framework.

Minimization of By-product Formation in Piperazine-Acetamide Synthesis

A significant challenge in the synthesis of monosubstituted piperazine derivatives is the formation of the corresponding disubstituted by-product. In the case of the reaction between piperazine and 2-chloro-N,N-diethylacetamide, the desired product is the mono-alkylated piperazine. However, the product itself contains a secondary amine that can react with another molecule of the chloroacetamide, leading to the formation of 1,4-bis(diethylcarbamoylmethyl)piperazine.

Several strategies can be employed to minimize the formation of this by-product:

Use of Excess Piperazine: A large excess of piperazine can be used to increase the statistical probability that a molecule of 2-chloro-N,N-diethylacetamide will react with a molecule of the starting piperazine rather than the mono-substituted product google.com. However, this approach can complicate the purification process due to the need to remove the unreacted piperazine.

Use of Piperazine Salts: Reacting the activated acetamide with a piperazine salt, such as piperazine monohydrochloride, can effectively suppress the formation of the disubstituted by-product. The protonation of one of the nitrogen atoms deactivates it towards nucleophilic attack, thus favoring mono-substitution google.com.

Protecting Group Strategy: A more controlled approach involves the use of a protecting group. One of the nitrogen atoms of piperazine can be protected with a group like tert-butyloxycarbonyl (Boc). The mono-protected piperazine can then be reacted with 2-chloro-N,N-diethylacetamide. Following the coupling reaction, the protecting group can be removed under specific conditions to yield the desired monosubstituted product with high selectivity researchgate.net. This method, while involving additional steps, often provides the cleanest reaction profile and highest yield of the desired product.

The table below outlines these strategies:

| Strategy | Description | Advantage | Disadvantage |

| Excess Piperazine | Using a stoichiometric excess of piperazine. | Simple to implement. | Can complicate product purification. |

| Piperazine Salt | Using a salt like piperazine monohydrochloride. | Reduces dialkylation effectively. | May require specific reaction conditions. |

| Protecting Group | Protecting one nitrogen atom before reaction. | High selectivity for mono-alkylation. | Adds protection and deprotection steps to the synthesis. |

By carefully selecting the synthetic strategy and reaction conditions, the formation of by-products can be significantly minimized, leading to a more efficient and cost-effective synthesis of this compound and its analogues.

Scale-up Considerations in Synthetic Processes

The transition from laboratory-scale synthesis to industrial-scale production of this compound and its analogues necessitates careful consideration of various process parameters to ensure safety, efficiency, cost-effectiveness, and product consistency. Key challenges in scaling up the synthesis of N-substituted piperazines revolve around controlling reaction selectivity, managing reaction conditions, and developing robust purification and isolation procedures.

A primary synthetic route to this compound involves the N-alkylation of piperazine with an activated acetic acid derivative, such as N,N-diethyl-2-chloroacetamide. While straightforward in principle, this reaction presents a significant challenge on a large scale: controlling the degree of substitution on the piperazine ring. The direct alkylation of piperazine can lead to a mixture of mono- and di-substituted products, which are often difficult to separate. google.com

Control of Selectivity

To mitigate the formation of the N,N'-disubstituted by-product, several strategies are employed in process chemistry:

Use of Excess Piperazine: A common method to favor mono-substitution is to use a large excess of piperazine relative to the alkylating agent. mdpi.com This increases the statistical probability that the electrophile will react with an unsubstituted piperazine molecule. However, on a large scale, this approach necessitates an efficient method for recovering the excess piperazine to maintain economic viability and minimize waste.

Optimization of Reaction Conditions

Scaling up a reaction requires re-optimization of conditions established at the laboratory scale. Parameters that are easily controlled in a small flask can have significant impacts in a large reactor.

Solvent and Base Selection: The choice of solvent is critical for ensuring that all reactants, intermediates, and reagents remain in solution throughout the process. cambrex.com For the alkylation of piperazine, polar aprotic solvents are often suitable. The selection of a base, if required to scavenge the acid by-product (e.g., HCl), must consider its cost, safety profile, and ease of removal during work-up.

Temperature Control: N-alkylation reactions are typically exothermic. Effective heat management is crucial on a large scale to prevent thermal runaways and the formation of impurities. The surface-area-to-volume ratio decreases significantly as the reactor size increases, making heat dissipation more challenging. google.com Therefore, controlled addition of reagents and efficient reactor cooling systems are paramount.

Work-up and Purification: Chromatographic purification, a common technique in laboratory settings, is generally not feasible for large-scale production due to high costs and solvent consumption. nih.govresearchgate.net Therefore, the development of scalable purification methods, such as crystallization or salt formation, is essential. The process must be designed to effectively remove unreacted starting materials, catalysts, and by-products to meet the stringent purity requirements for pharmaceutical intermediates.

Process Safety and Alternative Technologies

The safety and environmental impact of a chemical process are critical considerations for industrial-scale manufacturing.

Hazard Analysis: A thorough evaluation of the thermal stability of reactants and intermediates is necessary to identify and mitigate potential hazards. cambrex.com

Flow Chemistry: Continuous flow processing is emerging as a valuable alternative to traditional batch manufacturing for certain reactions. mdpi.com Flow reactors offer superior heat and mass transfer, enabling better control over reaction temperature and mixing. This can lead to improved selectivity, higher yields, and enhanced safety, particularly for highly exothermic or hazardous reactions. cambrex.com The transition from a batch reaction to a continuous flow process can significantly simplify scale-up. mdpi.com

The table below illustrates typical adjustments considered when moving from a laboratory-scale synthesis to large-scale production for a generic N-alkylation of piperazine.

| Parameter | Laboratory Scale (e.g., 1 g) | Production Scale (e.g., 100 kg) | Rationale for Change |

|---|---|---|---|

| Piperazine Stoichiometry | 5-10 equivalents | 2-4 equivalents | Minimize cost and waste; requires efficient piperazine recovery system. |

| Purification Method | Silica (B1680970) Gel Chromatography | Crystallization / Distillation / Salt Formation | Chromatography is not economically viable on a large scale. researchgate.net |

| Temperature Control | Heating mantle / Oil bath | Jacketed reactor with controlled heating/cooling fluid | Ensure precise and uniform temperature control to manage exotherms and maintain product quality. |

| Reagent Addition | Added in one portion | Slow, controlled addition via pump | Manage reaction exotherm and control impurity formation. |

| Process Type | Batch | Batch or Continuous Flow | Flow chemistry can offer enhanced safety, control, and consistency for specific reactions. cambrex.com |

Structure Activity Relationship Sar Studies of N,n Diethyl 2 Piperazin 1 Yl Acetamide Derivatives

Impact of N,N-Diethyl Substitution on Amide Moiety

The N,N-diethylacetamide moiety is a critical component of the core structure, influencing the compound's pharmacokinetic and pharmacodynamic properties. The two ethyl groups attached to the amide nitrogen are not merely passive substituents; they play an active role in modulating the molecule's biological profile.

The lipophilicity of a molecule is a key factor in its ability to cross cellular membranes and the blood-brain barrier. The N,N-diethyl group contributes significantly to the lipophilic character of the molecule. The size and steric bulk of the diethylamino group can also influence how the molecule fits into the binding pocket of a biological target. In some cases, this bulk may be advantageous, leading to enhanced selectivity for a particular receptor subtype, while in others it might hinder binding.

The carbonyl oxygen of the amide group can act as a hydrogen bond acceptor, a crucial interaction for anchoring the molecule within a binding site. The orientation and accessibility of this oxygen atom are influenced by the conformation of the N,N-diethyl group. The rotation around the amide C-N bond is often hindered, leading to the existence of distinct rotamers (cis and trans), which can present different three-dimensional shapes to a biological target. The steric demand of the ethyl groups can influence the rotational barrier and the relative stability of these conformers.

Table 1: Illustrative Impact of Amide N-Substituents on Receptor Binding Affinity Disclaimer: The following data is hypothetical and for illustrative purposes only.

| Compound | R1 | R2 | Receptor Binding Affinity (Ki, nM) |

|---|---|---|---|

| 1a | H | H | 150 |

| 1b | Methyl | Methyl | 75 |

| 1c | Ethyl | Ethyl | 50 |

| 1d | Propyl | Propyl | 120 |

| 1e | Isopropyl | Isopropyl | 200 |

Role of the Piperazine (B1678402) Ring in Molecular Recognition

The piperazine ring is a well-established "privileged scaffold" in medicinal chemistry, frequently incorporated into centrally active agents due to its favorable physicochemical properties. researchgate.net It is a six-membered ring containing two nitrogen atoms at the 1 and 4 positions. This heterocycle can adopt various conformations and can be substituted at either or both nitrogen atoms, providing a versatile platform for SAR studies.

Substituent Effects on Piperazine Nitrogen Atoms (N1 and N4)

The two nitrogen atoms of the piperazine ring (N1 and N4) offer sites for chemical modification, which can profoundly impact the biological activity of the derivatives. N1 is part of the acetamide (B32628) linkage, while N4 is typically available for substitution with a wide variety of chemical moieties.

Substituents at the N4 position can modulate the compound's affinity and selectivity for its biological target. For instance, the introduction of aromatic or heteroaromatic rings at this position can lead to additional binding interactions, such as van der Waals forces, pi-pi stacking, or hydrogen bonds. The nature of the substituent also affects the basicity of the N4 nitrogen, which can be crucial for ionic interactions with acidic residues in a receptor's binding pocket. The length and flexibility of a linker between the piperazine ring and a terminal group can also be optimized to achieve the ideal orientation for binding.

Table 2 provides an illustrative example of how different substituents at the N4 position of the piperazine ring can influence biological activity. This data is hypothetical and intended to exemplify SAR principles.

Table 2: Illustrative Effect of N4-Piperazine Substituents on Biological Activity Disclaimer: The following data is hypothetical and for illustrative purposes only.

| Compound | N4-Substituent | Biological Activity (IC50, µM) |

|---|---|---|

| 2a | H | 10.5 |

| 2b | Methyl | 8.2 |

| 2c | Benzyl | 2.1 |

| 2d | 4-Fluorobenzyl | 1.5 |

| 2e | 2-Pyridyl | 3.7 |

Influence of Piperazine Conformation on Biological Activity

For instance, a bulky substituent at the N4 position may favor an equatorial position to minimize steric hindrance. This conformational preference can, in turn, dictate the spatial relationship between the N,N-diethylacetamide moiety and the N4-substituent, which can be critical for achieving the optimal binding orientation. In some cases, the energy barrier between different conformations may be low, allowing the molecule to adopt the most favorable conformation upon binding to its target.

Structural Determinants for Specific Biological Interactions

Identification of Pharmacophoric Features

A pharmacophore is the three-dimensional arrangement of essential features that enable a molecule to exert a specific biological effect. For the N,N-Diethyl-2-(piperazin-1-yl)acetamide scaffold, a general pharmacophore model can be proposed, which would include:

A hydrogen bond acceptor: The carbonyl oxygen of the amide group.

A basic nitrogen atom: The N4 nitrogen of the piperazine ring, which is often protonated at physiological pH and can form ionic interactions.

Hydrophobic/steric regions: The N,N-diethyl groups and potentially a substituent at the N4 position of the piperazine ring.

The precise arrangement and relative distances between these features would define the pharmacophore for a specific biological target.

Correlation of Structural Modifications with Observed Biological Responses

Systematic modification of the this compound scaffold and the subsequent evaluation of the biological activity of the resulting analogs allow for the establishment of a correlation between structure and response. This process, often guided by computational modeling, helps in refining the pharmacophore model and in designing new derivatives with improved properties.

For example, a series of derivatives with varying substituents at the N4 position of the piperazine ring could be synthesized and tested for their affinity to a specific receptor. The results, when tabulated and analyzed, can reveal trends related to the electronic and steric properties of the substituents.

Table 3 presents a hypothetical correlation between the properties of N4-substituents and the resulting biological activity, illustrating a typical SAR study.

Table 3: Illustrative Correlation of N4-Substituent Properties with Biological Response Disclaimer: The following data is hypothetical and for illustrative purposes only.

| Compound | N4-Substituent | Electronic Effect | Steric Effect | Biological Response (EC50, nM) |

|---|---|---|---|---|

| 3a | -CH3 | Electron-donating | Small | 78 |

| 3b | -CH2CH3 | Electron-donating | Medium | 65 |

| 3c | -C6H5 | Neutral | Large | 25 |

| 3d | -C6H4-F (para) | Electron-withdrawing | Large | 15 |

| 3e | -C(O)CH3 | Electron-withdrawing | Medium | 150 |

Comparative SAR with Other Piperazine-Acetamide Scaffolds

The biological activity of piperazine-acetamide derivatives is intricately linked to the nature of the substituents at both the N1 and N4 positions of the piperazine ring, as well as the substituents on the acetamide nitrogen. Comparative studies with other piperazine-acetamide scaffolds, such as those with different N-alkyl, N-aryl, or heterocyclic substitutions, provide valuable insights into the structural requirements for specific biological activities.

Systematic modifications of the N,N-diethyl groups in this compound to other alkyl or aryl groups have a profound impact on the compound's potency and selectivity. For instance, in the context of developing NaV1.7 inhibitors, the exploration of various amide A-rings has been a key strategy. It was observed that methylation of a secondary amide in a related piperazine amide series led to a significant decrease in NaV1.7 potency, highlighting the critical role of the hydrogen-bond donor in this specific interaction. nih.gov

Furthermore, the substituent at the 4-position of the piperazine ring is a major determinant of activity. Studies on quinoline-benzimidazole hybrids bearing a piperazine acetamide moiety have shown that different substitutions on the piperazine nitrogen lead to a wide range of inhibitory activities against α-glucosidase, an important target in diabetes management. nih.gov For example, a series of these compounds demonstrated that the nature of the aryl or heterocyclic group attached to the piperazine ring significantly influences the binding interactions within the enzyme's active site, with some derivatives showing potency many times greater than the standard drug, acarbose. nih.gov

In the realm of antimicrobial agents, the comparison between different heterocyclic scaffolds linked to the piperazine-acetamide core reveals crucial SAR trends. For instance, a study on new disubstituted piperazines showed that the nature of the substituent on the thiazole (B1198619) ring of 2-chloro-N-1,3-thiazol-2-ylacetamide, which is then linked to the piperazine, greatly affects the antibacterial and antifungal activity. nih.gov Certain substitutions resulted in compounds with potent activity against resistant bacterial strains like MRSA. nih.gov

Table 1: Comparative Biological Activity of Piperazine-Acetamide Scaffolds

| Scaffold | N-Acetamide Substituent | 4-Piperazine Substituent | Target/Activity | Key Findings | Reference |

|---|---|---|---|---|---|

| Piperazine-acetamide | Varied N-aryl | 4-(2-fluorophenyl) | Equilibrative Nucleoside Transporters (ENTs) | Halogen substitution on the fluorophenyl moiety is essential for inhibitory effects on ENT1 and ENT2. | frontiersin.org |

| Piperazine-acetamide | N-(naphthalen-2-yl) | 4-(2-fluorophenyl)methyl-6-imino-1,3,5-triazin-2-amine | Equilibrative Nucleoside Transporters (ENTs) | Replacement of the naphthalene (B1677914) moiety with a benzene (B151609) ring can abolish inhibitory effects. | frontiersin.org |

| Quinoline-benzimidazole piperazine acetamide | Varied | Varied | α-glucosidase inhibition | Specific substitutions on the terminal aromatic ring can lead to a 28-fold increase in potency compared to acarbose. | nih.gov |

| Thiazolyl-piperazine-acetamide | N-1,3-thiazol-2-yl | Varied cyclopenta[c]pyridines and pyrano[3,4-c]pyridines | Antimicrobial | Specific substitutions on the pyridine (B92270) ring system lead to potent activity against resistant bacteria. | nih.gov |

| Piperazine amide | Benzylic amide | Varied | NaV1.7 inhibition | Methylation of the secondary amide significantly reduces potency, indicating the importance of a hydrogen-bond donor. | nih.gov |

These comparative analyses underscore that while the piperazine-acetamide core provides a fundamental framework, the specific biological activity is fine-tuned by the interplay of substituents at its various positions. The choice between N,N-dialkyl, N-aryl, or more complex heterocyclic groups on the acetamide, combined with diverse functionalities on the piperazine ring, allows for the optimization of compounds for a multitude of therapeutic targets.

Computational Chemistry and Molecular Modeling Applications in N,n Diethyl 2 Piperazin 1 Yl Acetamide Research

Molecular Docking Simulations for Target Identification and Binding Mode Prediction

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In pharmaceutical research, this involves docking a potential drug molecule (ligand) into the binding site of a target protein. This technique is crucial for identifying potential biological targets and understanding the specific interactions that govern the ligand-target binding, such as hydrogen bonds and hydrophobic interactions.

Research on analogs of N,N-Diethyl-2-(piperazin-1-yl)acetamide demonstrates the utility of this approach. For instance, docking studies on N-(benzo[d]thiazol-2-yl)-2-(piperazin-1-yl)acetamide analogs were performed to investigate their mechanism of action as potential inhibitors of the cyclooxygenase-2 (COX-2) enzyme. nih.gov The in silico analysis revealed binding interactions consistent with their observed in vivo anti-inflammatory activity. nih.gov Similarly, a series of quinazolinone-based 2-(piperazin-1-yl)acetamide (B1364376) derivatives were evaluated using molecular docking to predict their binding modes and anticancer potential. nih.gov These studies often show key interactions, such as hydrogen bonding with specific amino acid residues within the active site of the target protein, which are essential for biological activity. nih.govresearchgate.net

| Derivative Class | Target Protein | Docking Software | Key Findings |

| N-(benzo[d]thiazol-2-yl)-2-(piperazin-1-yl)acetamide analogs | COX-2 | Sybyl (Surflex-Dock GeomX) | Binding interactions correlated with in vivo anti-inflammatory activity. nih.gov |

| 2-(piperazin-1-yl)-N-(quinazolin-4-yl)acetamide derivatives | Anticancer Targets | Schrodinger 2018-1 (Maestro v11.5) | Identified compounds with good docking scores and predicted anticancer potency. nih.gov |

| 2-(piperazin-1-yl)-benzimidazole derivatives | Anticancer Targets | Glide | Predicted binding modes consistent with active compounds. connectjournals.com |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. By analyzing a set of molecules with known activities, QSAR models can be developed to predict the activity of new, unsynthesized compounds. These models use molecular descriptors—numerical values that characterize properties of a molecule, such as its size, shape, and electronic properties.

| Descriptor Type | Examples | Relevance in QSAR |

| Constitutional (2D) | Molecular Weight, nDB (number of double bonds), nO (number of oxygen atoms) | Describes the basic composition and connectivity of the molecule. |

| Topological (2D) | Wiener index, Kier & Hall connectivity indices | Encodes information about the branching and shape of the molecule. |

| Geometric (3D) | Molecular surface area, Volume | Describes the 3D shape and size of the molecule. |

| Physicochemical (3D) | LogP (lipophilicity), Molar Refractivity | Relates to the molecule's electronic and hydrophobic properties, influencing absorption and distribution. |

Molecular Dynamics (MD) Simulations to Assess Ligand-Target Stability

This method has been used to evaluate the binding of various piperazine-containing scaffolds to their biological targets. acs.orgnih.govnih.gov For example, MD simulations of up to 300 nanoseconds were used to evaluate the binding and energetics of phenyl-piperazine compounds targeting the eIF4A1 protein. acs.orgnih.gov These simulations can confirm the stability of interactions predicted by docking and reveal crucial dynamic behavior, such as conformational changes in the protein upon ligand binding. acs.orgnih.gov The stability of the ligand in the binding pocket throughout the simulation is a strong indicator of its potential as an effective inhibitor or modulator. nih.gov

Prediction of Lipophilicity and Other Computational Parameters

The pharmacokinetic profile of a drug candidate—its absorption, distribution, metabolism, and excretion (ADME)—is highly dependent on its physicochemical properties. Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP), is a critical parameter that influences a molecule's ability to cross biological membranes. mdpi.comnih.gov

Computational tools are routinely used to predict logP and other ADME-related properties for novel compounds, including derivatives of the piperazine (B1678402) class. mdpi.com Various algorithms are available, each using different methods to calculate these values based on the molecule's structure. These in silico predictions are valuable in the early stages of drug design, allowing chemists to prioritize compounds with favorable, drug-like properties and to identify potential liabilities before committing to chemical synthesis. mdpi.com For instance, in silico ADME profiling can predict parameters like aqueous solubility, Caco-2 cell permeability, and potential inhibition of cytochrome P450 enzymes, all of which are crucial for a compound's success as a drug. mdpi.com

| Computational Method | Principle | Typical Software/Platform |

| Atom-based (e.g., ALogP) | Sums the contributions of individual atoms to the overall lipophilicity. | Various QSAR software |

| Fragment-based (e.g., CLogP) | Sums the contributions of predefined chemical fragments. | ChemDraw, Molinspiration |

| Property-based (e.g., iLOGP) | Uses physicochemical properties of the whole molecule. | SwissADME |

| Topological (e.g., MLogP) | Based on topological descriptors and connectivity indices. | Dragon, PaDEL-Descriptor |

Analytical Methodologies for N,n Diethyl 2 Piperazin 1 Yl Acetamide Characterization and Purity Assessment

Spectroscopic Characterization Techniques

Spectroscopy is fundamental to elucidating the molecular structure of N,N-Diethyl-2-(piperazin-1-yl)acetamide. Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide detailed information about the compound's atomic arrangement and functional groups.

NMR spectroscopy is the most powerful tool for determining the precise structure of this compound in solution. Both ¹H (proton) and ¹³C (carbon-13) NMR are utilized to map the carbon-hydrogen framework of the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. The expected chemical shifts (δ) for this compound, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), are predicted based on the distinct chemical environments of the protons. The integration of the peaks corresponds to the number of protons in that environment.

Diethylamide Group: The ethyl groups [-N(CH₂CH₃)₂] are expected to show a quartet for the methylene (B1212753) protons (-CH₂-) due to coupling with the adjacent methyl protons, and a triplet for the terminal methyl protons (-CH₃) from coupling with the methylene protons.

Piperazine (B1678402) Ring: The protons on the piperazine ring typically appear as multiplets. The four protons adjacent to the acetamide (B32628) nitrogen (-N-CH₂-CH₂-N-) may have a different chemical shift from the four protons adjacent to the secondary amine (-NH-CH₂-CH₂-N-). The proton on the secondary amine (-NH) is often a broad singlet and its position can be variable.

Methylene Bridge: The methylene protons (-N-CH₂-C=O) connecting the piperazine ring to the carbonyl group will appear as a distinct singlet, as they have no adjacent protons to couple with.

Interactive Data Table: Predicted ¹H NMR Spectral Data

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -N(CH₂CH₃)₂ | ~ 1.10 | Triplet | 6H |

| Piperazine (-N-CH₂ -CH₂-N-) | ~ 2.50 | Multiplet | 4H |

| Piperazine (-NH-CH₂ -CH₂-N-) | ~ 2.85 | Multiplet | 4H |

| -N-CH₂ -C=O | ~ 3.15 | Singlet | 2H |

| -N(CH₂ CH₃)₂ | ~ 3.35 | Quartet | 4H |

| Piperazine -NH | Variable (e.g., 1.5-2.5) | Broad Singlet | 1H |

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. This technique complements ¹H NMR by providing direct information about the carbon skeleton.

Amide Carbonyl: The carbonyl carbon (C=O) of the amide group is characteristically found far downfield.

Alkyl Carbons: The carbons of the diethylamino group, the methylene bridge, and the piperazine ring appear in the upfield aliphatic region of the spectrum.

Interactive Data Table: Predicted ¹³C NMR Spectral Data

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| -N(CH₂C H₃)₂ | ~ 13-15 |

| -N(C H₂CH₃)₂ | ~ 41-43 |

| Piperazine (-NH-C H₂-C H₂-N-) | ~ 45-47 |

| Piperazine (-N-C H₂-C H₂-N-) | ~ 53-55 |

| -N-C H₂-C=O | ~ 59-61 |

| -C =O | ~ 169-171 |

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibration of chemical bonds. For this compound, the key functional groups are the tertiary amide, the secondary amine, and alkyl C-H bonds.

The spectrum is expected to show the following characteristic absorption bands:

A strong, sharp absorption band characteristic of the amide C=O stretch , typically appearing in the range of 1630-1690 cm⁻¹. masterorganicchemistry.com

Multiple bands in the region of 2800-3000 cm⁻¹ corresponding to aliphatic C-H stretching vibrations of the methyl and methylene groups. vscht.cz

A moderate absorption for the N-H stretch of the secondary amine in the piperazine ring, usually found around 3200-3400 cm⁻¹. This peak can sometimes be broad.

Bands corresponding to C-N stretching vibrations are expected in the fingerprint region, typically between 1100-1300 cm⁻¹.

Interactive Data Table: Characteristic IR Absorption Bands

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| Amide | C=O Stretch | 1630 - 1690 | Strong |

| Alkyl | C-H Stretch | 2800 - 3000 | Medium to Strong |

| Secondary Amine | N-H Stretch | 3200 - 3400 | Moderate, often broad |

| Amine/Amide | C-N Stretch | 1100 - 1300 | Moderate |

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of this compound and to obtain structural information from its fragmentation patterns. The nominal molecular weight of the compound is 199.3 g/mol .

Upon ionization, typically by electron impact (EI), the molecule will form a molecular ion (M⁺). This ion can then undergo fragmentation, breaking into smaller, characteristic charged fragments. The expected fragmentation patterns are based on the cleavage of the weakest bonds and the formation of stable ions. libretexts.org

Key expected fragments include:

The molecular ion peak at m/z = 199.

A prominent peak corresponding to the loss of a diethylamino radical, leading to a fragment containing the piperazinyl-acetyl group.

Fragmentation of the piperazine ring, leading to characteristic ions.

Alpha-cleavage adjacent to the nitrogen atoms is a common fragmentation pathway for amines and amides. libretexts.org A base peak at m/z = 58 or 86, corresponding to fragments from the diethylacetamide moiety, is plausible. nist.gov

Interactive Data Table: Predicted Mass Spectrometry Fragments

| m/z Value | Possible Fragment Identity |

| 199 | [M]⁺ (Molecular Ion) |

| 127 | [M - N(CH₂CH₃)₂]⁺ |

| 99 | [CH₂CON(CH₂CH₃)₂]⁺ |

| 85 | Piperazine ring fragment |

| 72 | [CON(CH₂CH₃)₂]⁺ |

| 56 | Piperazine ring fragment |

Chromatographic Methods for Purity and Identity Confirmation

Chromatographic techniques are essential for separating this compound from impurities, such as starting materials, byproducts, or degradation products. These methods are also used for identity confirmation by comparing the retention time of the sample to that of a certified reference standard.

High-Performance Liquid Chromatography (HPLC) is the preferred method for assessing the purity of this compound due to its high resolution and sensitivity. A reverse-phase (RP-HPLC) method is typically employed.

Stationary Phase: A C18 (octadecylsilyl) column is commonly used, where the nonpolar stationary phase retains the analyte.

Mobile Phase: A typical mobile phase would consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic solvent like acetonitrile (B52724) or methanol. sielc.comnih.govajpaonline.com The ratio is optimized to achieve good separation and a reasonable retention time. An acidic modifier like formic acid or phosphoric acid is often added to the mobile phase to improve peak shape for amine-containing compounds. sielc.com

Detection: Ultraviolet (UV) detection is suitable as the amide chromophore absorbs UV light. A low wavelength, such as 210 nm, is often chosen to maximize sensitivity. ajpaonline.com

Under specific HPLC conditions, the purity of the compound is determined by integrating the area of its peak and comparing it to the total area of all peaks in the chromatogram.

Interactive Data Table: Typical RP-HPLC Method Parameters

| Parameter | Typical Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile : Water with 0.1% Formic Acid (Gradient or Isocratic) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective method used for monitoring reaction progress, checking purity, and identifying compounds.

Stationary Phase: A silica (B1680970) gel plate (Silica Gel 60 F₂₅₄) is typically used as the polar stationary phase. nih.gov

Mobile Phase: The mobile phase, or eluent, is a mixture of solvents chosen to provide an optimal retention factor (Rf) value (typically between 0.3 and 0.7). For piperazine derivatives, a common mobile phase might consist of a polar organic solvent mixture, such as butanol, acetic acid, and water, or a basic system like 2-propanol and aqueous ammonia. nih.govunodc.org

Visualization: After developing the plate, the compound spot can be visualized under UV light (at 254 nm) if the compound is UV-active. Alternatively, chemical staining agents can be used. Dragendorff's reagent is a common stain for nitrogen-containing compounds like piperazines, typically producing orange or brown spots. unodc.org

The Rf value, calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic property of the compound under a specific set of TLC conditions.

Potential Research Applications and Future Directions for N,n Diethyl 2 Piperazin 1 Yl Acetamide

Role as a Building Block in Complex Molecule Synthesis

The structure of N,N-Diethyl-2-(piperazin-1-yl)acetamide, featuring a reactive secondary amine on the piperazine (B1678402) ring, positions it as a versatile building block, or synthon, for the creation of more complex molecules. The nucleophilic nature of this nitrogen atom allows for a variety of chemical transformations, enabling the attachment of this moiety to other molecular scaffolds.

This reactivity is a key feature of the piperazine scaffold in general, facilitating its incorporation into a diverse range of molecular architectures. tandfonline.comrsc.org Synthetic chemists can leverage this reactivity to link the this compound unit to other pharmacophores, which are the parts of a molecule responsible for its biological activity. mdpi.com This modular approach is a cornerstone of modern medicinal chemistry, allowing for the systematic exploration of chemical space to develop new therapeutic agents.

Table 1: Potential Synthetic Transformations of this compound

| Reaction Type | Reagent/Catalyst | Potential Product Class |

| N-Arylation | Aryl halides, Palladium catalyst | N-Arylpiperazine derivatives |

| N-Alkylation | Alkyl halides | N-Alkylpiperazine derivatives |

| Amide Coupling | Carboxylic acids, Coupling agents | Piperazine-amide conjugates |

| Reductive Amination | Aldehydes/Ketones, Reducing agent | N-Substituted piperazine derivatives |

Exploration in Biochemical Research Tools

Piperazine-containing molecules are frequently utilized as tools in biochemical research to probe biological systems. Their ability to interact with a wide range of biological targets, a consequence of their structural and physicochemical properties, makes them suitable for the development of chemical probes. nih.gov For instance, derivatives of this compound could be synthesized with fluorescent tags or biotin (B1667282) labels to enable the visualization and isolation of their binding partners within cells and tissues.

Furthermore, the piperazine moiety can influence the solubility and cell permeability of a molecule, properties that are critical for the development of effective biochemical probes. tandfonline.com By modifying the substituents on the piperazine ring of this compound, researchers can fine-tune these properties to optimize the compound's performance in various experimental settings.

Development of Novel Chemical Entities through Scaffold Hopping and Bioisosteric Replacement

The piperazine ring is a well-established bioisostere for other cyclic and acyclic structures. Given this, this compound could serve as a starting point for the design of novel chemical entities. Medicinal chemists could, for example, replace a less desirable feature in an existing drug candidate with the this compound moiety to potentially enhance its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME).

Expanding the Scope of Biological Screening for Undiscovered Activities

Many compounds with simple chemical structures possess unexpected biological activities. The piperazine scaffold is present in drugs with a wide array of therapeutic applications, including anticancer, antiviral, and anti-inflammatory agents. researchgate.netrsc.org This suggests that even a relatively simple molecule like this compound could exhibit interesting biological effects that have yet to be discovered.

Systematic biological screening of this compound in a variety of assays could uncover novel activities. Such a screening campaign would involve testing the compound against a diverse panel of biological targets, such as enzymes, receptors, and ion channels, to identify any potential therapeutic applications. The results of these screens could then guide further chemical modifications to optimize the compound's potency and selectivity.

Integration with High-Throughput Screening Initiatives

High-throughput screening (HTS) is a key technology in modern drug discovery that allows for the rapid testing of large numbers of compounds for biological activity. nuvisan.com Chemical libraries used for HTS are often populated with compounds that possess "drug-like" properties, and the piperazine scaffold is a common feature in such collections. nih.gov

The inclusion of this compound and its derivatives in HTS libraries would be a logical step in the exploration of their biological potential. The straightforward synthesis of derivatives of this compound would allow for the creation of a focused library of related molecules, which could then be screened against a multitude of biological targets. This approach increases the probability of identifying "hits"—compounds that show activity in a particular assay—which can then be further developed into lead compounds for new drug discovery programs. The identification of the cancer drug imatinib, for instance, was the result of high-throughput screening of a chemical library. wikipedia.org

Q & A

Q. What are the standard synthetic routes for N,N-Diethyl-2-(piperazin-1-yl)acetamide, and how can purity be optimized?

Methodological Answer: Synthesis typically involves nucleophilic substitution or coupling reactions. For example:

- Step 1 : React piperazine with chloroacetyl chloride in the presence of a base (e.g., triethylamine) to form 2-(piperazin-1-yl)acetamide.

- Step 2 : Introduce diethyl groups via alkylation using diethyl sulfate or ethyl bromide under reflux conditions .

- Purity Optimization : Purify via column chromatography (silica gel, eluent: dichloromethane/methanol gradient) and confirm purity (>95%) using HPLC and LC-MS. Structural validation requires H/C NMR and high-resolution mass spectrometry (HRMS) .

Q. Which spectroscopic and computational methods are critical for characterizing this compound?

Methodological Answer:

- Spectroscopy :

- NMR : Assign diethyl and piperazine protons (e.g., δ 1.1–1.3 ppm for CH groups, δ 2.5–3.5 ppm for piperazine protons) .

- FT-IR : Confirm amide C=O stretch (~1650 cm) and N-H bending (~1550 cm) .

- Computational : Use density functional theory (DFT) to model electronic properties and compare with experimental data. Tools like Gaussian 16 or ORCA are standard for optimizing geometry and predicting spectroscopic profiles .

Q. How is this compound screened for preliminary biological activity?

Methodological Answer:

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacological data for this compound derivatives?

Methodological Answer:

- Case Study : If a derivative shows high in vitro activity but poor in vivo efficacy:

- Step 1 : Evaluate pharmacokinetics (e.g., plasma stability via LC-MS, metabolic profiling using liver microsomes).

- Step 2 : Assess blood-brain barrier penetration using PAMPA-BBB or MDCK cell models .

- Step 3 : Optimize substituents (e.g., replace diethyl with fluorinated groups) to enhance bioavailability .

- Statistical Tools : Use multivariate analysis (PCA or PLS-DA) to correlate structural features with activity .

Q. What strategies are employed to study the structure-activity relationship (SAR) of this compound analogs?

Methodological Answer:

- Core Modifications :

- Activity Mapping :

- 3D-QSAR : Build CoMFA/CoMSIA models using SYBYL-X to predict binding affinities .

- Molecular Docking : Target proteins (e.g., TSPO or EGFR) using AutoDock Vina to identify critical interactions (e.g., hydrogen bonds with Lys90 in TSPO) .

Q. How can crystallographic data improve the design of this compound-based therapeutics?

Methodological Answer:

Q. What methodologies are used to assess the environmental and toxicological safety of this compound?

Methodological Answer:

- Ecotoxicology :

- Algal Toxicity : Follow OECD 201 guidelines (72-h growth inhibition in Raphidocelis subcapitata) .

- Toxicokinetics :

- Acute Toxicity : OECD 423 test in rodents (dose: 300–2000 mg/kg) to determine LD .

- Genotoxicity : Ames test (TA98 strain) and micronucleus assay in human lymphocytes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.